molecular formula C26H23N3O4S B10888255 Ethyl 4-carbamoyl-3-methyl-5-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate

Ethyl 4-carbamoyl-3-methyl-5-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate

Cat. No.: B10888255
M. Wt: 473.5 g/mol
InChI Key: ALMBZMVEADABFH-UHFFFAOYSA-N
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Description

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C26H23N3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the quinoline derivative, followed by the introduction of the thiophene ring and the ethyl ester group. The reaction conditions often require the use of catalysts, specific temperatures, and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-4-METHYL-5-{[(4-METHYLPHENYL)AMINO]-CARBONYL}THIOPHENE-3-CARBOXYLATE: This compound shares a similar thiophene and ethyl ester structure but differs in the quinoline derivative.

    ETHYL 5-{[(4-METHYLPHENYL)AMINO]CARBONYL}-1,3,4-THIADIAZOLE-2-CARBOXYLATE: Another similar compound with a thiadiazole ring instead of a quinoline ring.

Uniqueness

The uniqueness of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and the presence of both quinoline and thiophene rings

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 4-carbamoyl-3-methyl-5-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C26H23N3O4S/c1-4-33-26(32)22-15(3)21(23(27)30)25(34-22)29-24(31)18-13-20(16-11-9-14(2)10-12-16)28-19-8-6-5-7-17(18)19/h5-13H,4H2,1-3H3,(H2,27,30)(H,29,31)

InChI Key

ALMBZMVEADABFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)C(=O)N)C

Origin of Product

United States

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